Boc-DAUnd HCl

Description

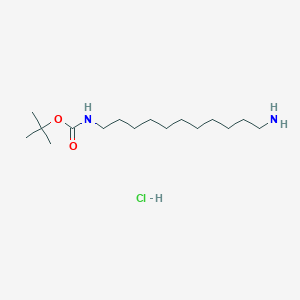

Boc-DAUnd HCl (tert-butoxycarbonyl-protected DAUnd hydrochloride) is a synthetic small-molecule compound hypothesized to act as a serotonin 5-HT3 receptor antagonist, similar to ondansetron and granisetron. The "Boc" (tert-butoxycarbonyl) group is a protective moiety commonly used in organic synthesis to stabilize reactive functional groups during multi-step reactions .

Properties

Molecular Formula |

C16H35ClN2O2 |

|---|---|

Molecular Weight |

322.9 g/mol |

IUPAC Name |

tert-butyl N-(11-aminoundecyl)carbamate;hydrochloride |

InChI |

InChI=1S/C16H34N2O2.ClH/c1-16(2,3)20-15(19)18-14-12-10-8-6-4-5-7-9-11-13-17;/h4-14,17H2,1-3H3,(H,18,19);1H |

InChI Key |

VIWKQMDFVUBKNE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride typically involves the reaction of 1,11-diaminoundecane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Scientific Research Applications

N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in multi-step organic synthesis.

Biology: Employed in the synthesis of peptides and other biologically active molecules.

Medicine: Utilized in the development of pharmaceuticals where protection of amine groups is necessary.

Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The primary mechanism of action for N1-t-Butyloxycarbonyl-1,11-diaminoundecane hydrochloride involves the protection of amine groups. The Boc group stabilizes the amine by forming a less reactive carbamate, which can be selectively removed under acidic conditions. This allows for controlled reactions in multi-step synthesis .

Comparison with Similar Compounds

Key Hypothetical Properties:

- Chemical Formula: Not specified in evidence.

- Mechanism : Likely competitive inhibition of 5-HT3 receptors in the gastrointestinal tract and central nervous system.

- Applications: Potential use in preventing chemotherapy-induced or postoperative nausea/vomiting (PONV).

Comparison with Similar Compounds

The following table synthesizes general comparison criteria based on (which evaluates ondansetron, granisetron, and palonosetron) and pharmacological best practices :

Key Findings from Analog Studies :

- Palonosetron HCl demonstrated superior long-term efficacy (72 hours) and reduced rescue medication requirements compared to ondansetron and granisetron.

- This compound would require rigorous pharmacokinetic studies to establish its receptor-binding affinity, half-life, and metabolic stability relative to these benchmarks.

Methodological Considerations for Comparative Studies

To ensure robust comparisons, experimental designs should align with ACS Applied Electronic Materials guidelines :

- Reproducibility : Detailed synthesis protocols (e.g., Boc protection/deprotection steps) and HPLC purity data (>98%) must be reported.

- Statistical Rigor: Use of control groups, randomized trials, and significance testing (e.g., ANOVA for inter-group differences).

- Error Analysis : Quantify systematic errors (e.g., batch variability in HCl salt preparation) and statistical uncertainties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.